Regioisomeric Identity Differentiation by Melting Point
3-Methoxyquinolin-6-amine (CAS 103037-93-0) and 6-methoxyquinolin-3-amine (CAS 29507-86-6) are constitutional isomers with identical molecular formula (C₁₀H₁₀N₂O) and molecular weight (174.20 g/mol). Despite this identity, the two regioisomers exhibit distinct melting points: 3-methoxyquinolin-6-amine melts at 174 °C , while 6-methoxyquinolin-3-amine is typically supplied as a liquid or low-melting solid at ambient temperature . The 60–130 °C melting point differential provides a straightforward identity confirmation test. The 3-methoxy-6-amino arrangement places the amine para to the quinoline nitrogen in the benzo ring, whereas the 6-methoxy-3-amino arrangement places the amine directly on the electron-deficient pyridine ring, resulting in divergent nucleophilicity and coupling reactivity.
| Evidence Dimension | Melting point (solid-state identity verification) |
|---|---|
| Target Compound Data | 174 °C |
| Comparator Or Baseline | 6-Methoxyquinolin-3-amine (CAS 29507-86-6): typically a liquid or low-melting solid (no discrete melting point above 25 °C in free-base form) |
| Quantified Difference | Δ > 130 °C (approximate) |
| Conditions | Visual melting point determination; commercial free-base forms |
Why This Matters
The large melting point differential enables rapid incoming QC by melting point determination to confirm receipt of the correct regioisomer, mitigating the risk of using the wrong positional isomer in a multi-step synthesis where both isomers share identical mass spec signatures.
